ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate
Overview
Description
Ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate is a complex organic compound characterized by its unique structure, which includes multiple deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate typically involves multiple steps, including the introduction of deuterium atoms and the formation of the ethynyl and benzoate groups. The process often starts with the preparation of the deuterated phenyl and naphthalenyl intermediates, followed by their coupling through ethynylation and esterification reactions. Common reagents used in these steps include deuterated solvents, palladium catalysts, and ethylating agents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate has several scientific research applications:
Chemistry: The compound is used as a model system for studying deuterium effects in organic reactions and mechanisms.
Biology: It can be employed in isotope labeling studies to trace metabolic pathways and investigate enzyme mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing deuterated drugs with improved pharmacokinetic properties.
Industry: It finds applications in the development of advanced materials, such as deuterated polymers and specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate exerts its effects involves interactions with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s stability, reactivity, and interactions with biological molecules. These effects are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the compound’s behavior at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: A related compound used as a photoinitiator in various applications.
Ethyl benzoate: A simpler ester with applications in flavoring and fragrance industries.
Ethyl 3-methylhexanoate: Another ester with distinct properties and uses.
Uniqueness
Ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate stands out due to its multiple deuterium atoms, which confer unique properties such as altered reaction kinetics and improved stability. These characteristics make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3/i2D3,6D,7D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZMGXOWNSVJL-QEKUZJFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)OCC)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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